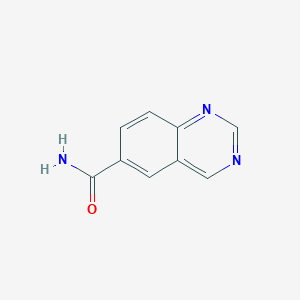
Quinazoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties . This compound, in particular, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-6-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under acidic conditions to yield this compound . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cyclization, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline-6-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can induce apoptosis and inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinazoline-4-carboxamide
- Quinazoline-2-carboxamide
- Quinazoline-6-carboxylic acid
Uniqueness
Quinazoline-6-carboxamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Compared to other quinazoline derivatives, it has shown higher potency in inhibiting certain enzymes and better selectivity towards specific biological targets .
Propriétés
Formule moléculaire |
C9H7N3O |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
quinazoline-6-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13) |
Clé InChI |
HWHQDEHKRIXJQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C2C=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















